molecular formula C18H18N2O5S2 B2507574 methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate CAS No. 2097918-46-0

methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate

Cat. No.: B2507574
CAS No.: 2097918-46-0
M. Wt: 406.47
InChI Key: HQORVCKNHNVQGW-UHFFFAOYSA-N
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Description

Methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate is a complex organic compound featuring a unique combination of furan, thiophene, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate is unique due to its combination of furan, thiophene, and carbamate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.

Properties

IUPAC Name

methyl N-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-4-6-15(7-5-14)27(22,23)19-11-16(13-8-10-26-12-13)17-3-2-9-25-17/h2-10,12,16,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQORVCKNHNVQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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